3-Bromo-6-chloro-2-methylpyridine
Overview
Description
3-Bromo-6-chloro-2-methylpyridine: is an organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Amino-5-bromo-6-methylpyridine: One common method for synthesizing 3-Bromo-6-chloro-2-methylpyridine involves the chlorination of 2-Amino-5-bromo-6-methylpyridine.
From 2-Chloro-6-methylpyridine: Another method involves the bromination of 2-Chloro-6-methylpyridine using bromotrimethylsilane (TMSBr) as the brominating agent.
Industrial Production Methods:
- Industrial production methods for this compound generally involve large-scale chlorination and bromination reactions using the aforementioned reagents. The reactions are carried out in controlled environments to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-6-chloro-2-methylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium phosphate (K3PO4) in a mixture of water and organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Products typically include biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry:
- 3-Bromo-6-chloro-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds .
Biology and Medicine:
- This compound is used in the synthesis of pharmaceutical intermediates. It serves as a precursor for the development of drugs with potential therapeutic applications .
Industry:
- In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are studied for their efficacy in protecting crops from pests and diseases .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methylpyridine depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms. This makes it susceptible to nucleophilic attack, facilitating substitution and coupling reactions .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the chlorine atom.
3-Chloro-6-methylpyridine: Lacks the bromine atom and is used in the synthesis of different derivatives.
Uniqueness:
- The presence of both bromine and chlorine atoms in 3-Bromo-6-chloro-2-methylpyridine makes it a versatile intermediate for various chemical reactions. This dual halogenation allows for selective functionalization, which is not possible with compounds having only one halogen atom .
Properties
IUPAC Name |
3-bromo-6-chloro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFBHJWQTDQBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919672 | |
Record name | 3-Bromo-6-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132606-40-7, 915402-29-8 | |
Record name | 3-Bromo-6-chloro-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132606-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 3-bromo-6-chloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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